1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Overview
Description
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the CAS Number: 263874-05-1 . It has a molecular weight of 401.1 and its IUPAC Name is 3,3’- (pyridine-2,6-diyl)bis (1-methyl-1H-imidazol-3-ium) bromide . The compound is stored at 4°C, protected from light, and under nitrogen .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H15N5.2BrH/c1-15-6-8-17 (10-15)12-4-3-5-13 (14-12)18-9-7-16 (2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Catalytic Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has been extensively used in the synthesis of various catalytic complexes. Notable applications include:
Synthesis of Ruthenium ‘Pincer’ Complexes : These complexes exhibit significant catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the potential of this compound in catalysis (Danopoulos et al., 2002).
Palladium Pincer Complexes : These complexes have been tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).
Synthesis of Complexes
This compound is crucial in the synthesis of metal complexes, offering potential in various chemical applications:
Silver(I) and Palladium(II) Complexes : Its reaction with silver(I) oxide results in dinuclear silver(I)–carbene complexes, which when treated with palladium(II) precursors form complexes showing good activities in Heck coupling reactions (Nielsen et al., 2002).
Gold(I) and Gold(III) Complexes : The synthesis of these complexes involves alcohol-functionalized bis(N-heterocyclic carbene) ligands derived from this compound. These complexes have been characterized for their electrochemical and luminescence properties (Jean-Baptiste dit Dominique et al., 2009).
Supramolecular Chemistry
This compound plays a significant role in the field of supramolecular chemistry, particularly in the study of complex structures and behaviors:
- Bis(2-methylimidazolium 2,6-dicarboxypyridine) M(II) Complexes : These complexes exhibit intriguing supramolecular behaviors and form robust crystalline architectures that accommodate different transition metals without altering molecular packing (MacDonald et al., 2004).
Additional Applications
This compound has also been used in:
Formation of Antimicrobial Agents : Specifically, water-soluble pincer silver(I)-carbene complexes with enhanced bactericidal activities over silver nitrate (Melaiye et al., 2004).
Ionic Liquid Reagents in Oxidation Processes : It serves as an efficient reagent for selective oxidation reactions under mild conditions (Manesh et al., 2015).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions. For instance, the compound is recommended to be stored under nitrogen, protected from light, and at a temperature of 4°C . These conditions likely help maintain the stability and activity of the compound.
Properties
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAESRVWVZJLVIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459665 | |
Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263874-05-1 | |
Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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